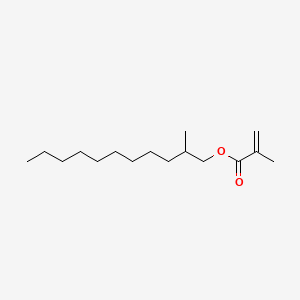
2-Methylundecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylundecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its ability to impart specific properties to the resulting polymers, such as flexibility, durability, and resistance to environmental factors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylundecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylundecanol. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
化学反応の分析
Types of Reactions
2-Methylundecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 2-methylundecanol.
Transesterification: It can react with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-methylundecanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
科学的研究の応用
2-Methylundecyl methacrylate is used in various scientific research applications, including:
Polymer Chemistry: It is used to synthesize polymers with specific properties for coatings, adhesives, and sealants.
Biomedical Engineering: Polymers derived from this compound are used in drug delivery systems and medical devices.
Material Science: It is used to create materials with enhanced mechanical properties and environmental resistance.
作用機序
The mechanism of action of 2-Methylundecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by free radicals, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .
類似化合物との比較
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another methacrylate ester with similar properties but different chain length.
Butyl methacrylate: Used in the production of flexible and durable polymers.
Uniqueness
2-Methylundecyl methacrylate is unique due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the resulting polymers. This makes it particularly useful in applications requiring enhanced environmental resistance and mechanical properties .
特性
CAS番号 |
94158-95-9 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
2-methylundecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-9-10-11-12-15(4)13-18-16(17)14(2)3/h15H,2,5-13H2,1,3-4H3 |
InChIキー |
CZLJBVBCHWWLFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


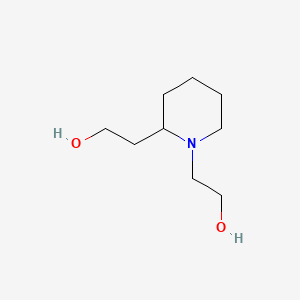
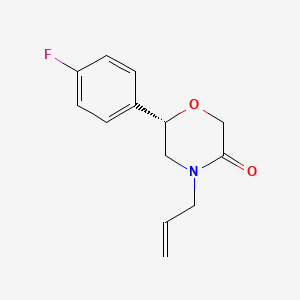
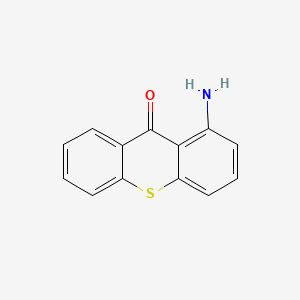
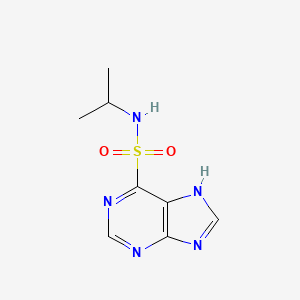
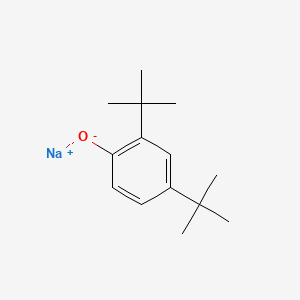
![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
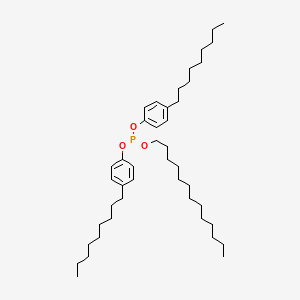
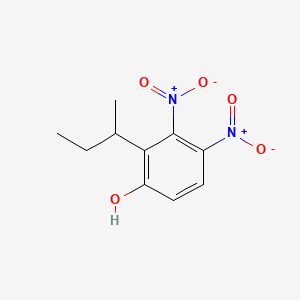
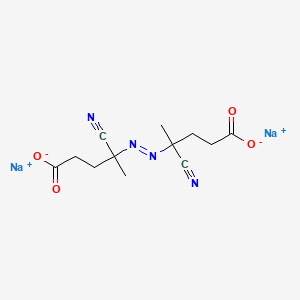
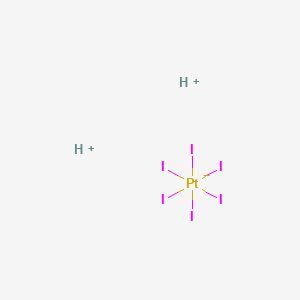
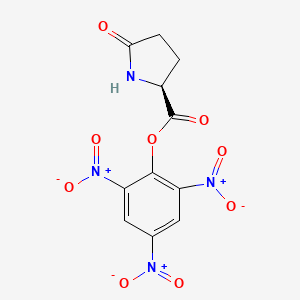
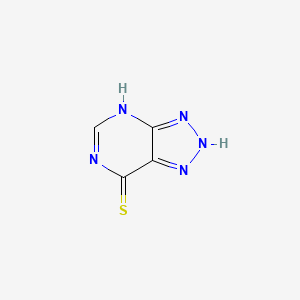
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
